![molecular formula C14H14N2S2 B2659111 ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-88-7](/img/structure/B2659111.png)
ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological activities. The presence of the thiochromeno moiety adds to its chemical diversity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .
Aplicaciones Científicas De Investigación
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is unique due to its specific structural features, including the thiochromeno moiety and the pyrimidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
2-ethylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S2/c1-3-17-14-15-7-10-8-18-12-5-4-9(2)6-11(12)13(10)16-14/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSAUKNOZLVAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)
![5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2659031.png)
![ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2659032.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
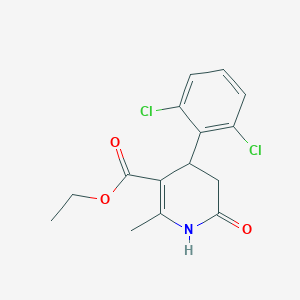
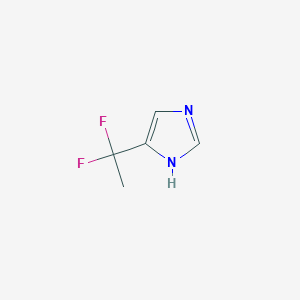
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)
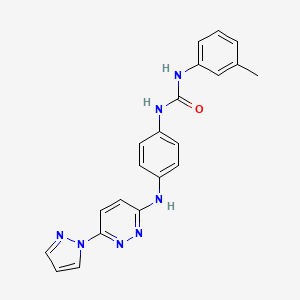
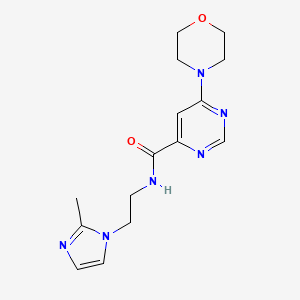
![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)

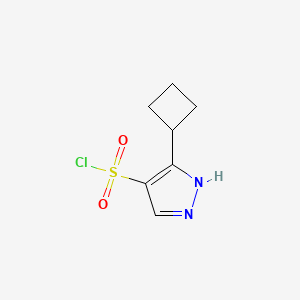
![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
